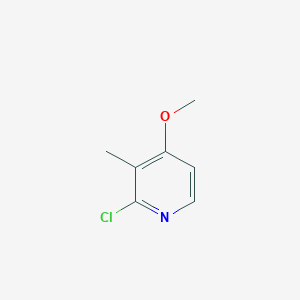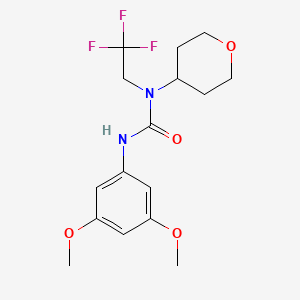![molecular formula C17H18ClNOS2 B2887733 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 2034224-08-1](/img/structure/B2887733.png)
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is an intricate organic molecule with a distinct chemical structure featuring a chlorinated thieno[3,2-c]pyridine core linked to a thiophene-cyclopentyl moiety through a methanone bridge. Its unique framework makes it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis techniques:
Formation of Thieno[3,2-c]pyridine Core: Starting with appropriate thiophene and pyridine derivatives, cyclization and chlorination steps are performed to introduce the chlorine atom and form the thieno[3,2-c]pyridine core.
Attachment of the Cyclopentyl Group: Using Grignard or organolithium reagents, a cyclopentyl group is introduced to the structure.
Final Methanone Linkage: The final step involves linking the two primary components via a methanone group, often using standard coupling agents and reaction conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis routes to larger reactors, ensuring efficient yield and purity through optimized reaction conditions, use of continuous flow processes, and rigorous quality control measures.
化学反应分析
Types of Reactions
Oxidation: Undergoes oxidation reactions, especially at the thiophene and pyridine rings.
Reduction: Reduction reactions can alter the carbonyl group in the methanone bridge.
Substitution: Chlorine atoms can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), thiolates (RS-).
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines (upon reductive amination).
Substitution Products: Thiophene derivatives, chloropyridines.
科学研究应用
Chemistry
Catalysis: Used as a catalyst precursor in organic reactions.
Synthesis Intermediate: Acts as an intermediate in the synthesis of more complex molecules.
Biology
Bioactivity Studies: Investigated for its potential bioactivity against various biological targets.
Enzyme Inhibition: Studied as an enzyme inhibitor in biochemical assays.
Medicine
Pharmaceuticals: Explored for therapeutic applications due to its unique structure and potential bioactivity.
Industry
Material Science: Utilized in the development of advanced materials.
Agricultural Chemicals:
作用机制
The compound’s mechanism of action involves interacting with specific molecular targets, possibly through binding to enzyme active sites or cellular receptors, altering their function. Detailed pathways include:
Enzyme Inhibition: Binding to the active site of target enzymes, inhibiting their catalytic activity.
Receptor Modulation: Interacting with cellular receptors, modulating signal transduction pathways.
相似化合物的比较
Similar Compounds
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone: : Lacks the cyclopentyl and thiophene groups.
(1-(thiophen-2-yl)cyclopentyl)methanone: : Missing the thieno[3,2-c]pyridine core and chlorine atom.
Uniqueness
Structural Complexity: The compound's structural complexity and unique moieties provide distinct chemical properties and potential bioactivities.
Versatility: Its diverse reactivity and functional groups allow for a wide range of chemical modifications, making it versatile in various applications.
Feel free to dive deeper into any section or ask about something else!
属性
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS2/c18-15-10-12-11-19(8-5-13(12)22-15)16(20)17(6-1-2-7-17)14-4-3-9-21-14/h3-4,9-10H,1-2,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWYXYATBXDYFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC4=C(C3)C=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2887651.png)
![N-{[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl}prop-2-enamide](/img/structure/B2887655.png)


![[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2887662.png)
![1-[(benzyloxy)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B2887663.png)




![7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2887670.png)

![Methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate](/img/structure/B2887673.png)
